molecular formula C14H13BO4 B111397 3-Formyl-4-benzyloxyphenylboronic acid CAS No. 121124-98-9

3-Formyl-4-benzyloxyphenylboronic acid

Cat. No.: B111397
CAS No.: 121124-98-9
M. Wt: 256.06 g/mol
InChI Key: SELUMTHJWHLSBV-UHFFFAOYSA-N
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Description

3-Formyl-4-benzyloxyphenylboronic acid is a boronic acid derivative that features a formyl group at the third position and a benzyloxy group at the fourth position on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

Mechanism of Action

Target of Action

3-Formyl-4-benzyloxyphenylboronic acid, also known as 4-Benzyloxy-3-formylphenylboronic acid, is primarily used as a synthetic intermediate in organic synthesis . It is often used in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The Suzuki-Miyaura coupling reaction involves the formation of a carbon-carbon bond between two different organic groups . One group is formally electrophilic and undergoes oxidative addition with palladium, forming a new Pd-C bond . The other group, which includes the this compound, is formally nucleophilic and is transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including inhibitors of serine proteases .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of diseases where serine proteases play a role.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-benzyloxyphenylboronic acid typically involves the introduction of the formyl and benzyloxy groups onto a phenylboronic acid precursor. One common method is to start with 4-benzyloxyphenylboronic acid and introduce the formyl group via a formylation reaction. This can be achieved using reagents such as Vilsmeier-Haack reagent or by employing a Gattermann-Koch reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-benzyloxyphenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4-benzyloxyphenylboronic acid is unique due to the presence of both the formyl and benzyloxy groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

(3-formyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELUMTHJWHLSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400647
Record name [4-(Benzyloxy)-3-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121124-98-9
Record name B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121124-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-3-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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